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Compound of Interest

Compound Name: Maoecrystal B

Cat. No.: B15593241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallographic analysis of

Maoecrystal V, a complex diterpenoid natural product. The structural elucidation of Maoecrystal

V was a significant achievement in natural product chemistry, confirming its intricate pentacyclic

framework. This document details the crystallographic data, experimental protocols, and the

synthetic route that enabled the crystallographic studies.

Introduction
Maoecrystal V is a structurally unique C19 diterpenoid isolated from Isodon eriocalyx. Its

complex architecture, featuring a densely functionalized and stereochemically rich scaffold, has

made it a compelling target for total synthesis. The definitive confirmation of its three-

dimensional structure was achieved through single-crystal X-ray diffraction analysis. This guide

serves as a technical resource for researchers interested in the detailed structural

characteristics of Maoecrystal V and the methodologies employed in its crystallographic

analysis.

Crystallographic Data
The quantitative data obtained from the X-ray diffraction analysis of a single crystal of (-)-

Maoecrystal V are summarized in the following tables. These data provide a comprehensive

description of the crystal lattice and the refined molecular structure.
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Table 1: Crystal Data and Structure Refinement for (-)-
Maoecrystal V[1]
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Parameter Value

Empirical Formula C₁₉H₂₂O₅

Formula Weight 330.37

Temperature 100(2) K

Wavelength 1.54178 Å (Cu Kα)

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a 7.9365(3) Å

b 13.4389(6) Å

c 15.1189(6) Å

α 90°

β 90°

γ 90°

Volume 1612.31(12) Å³

Z 4

Density (calculated) 1.362 Mg/m³

Absorption Coefficient 0.810 mm⁻¹

F(000) 704

Data Collection

Theta range for data collection 5.86 to 68.28°

Index ranges -9 ≤ h ≤ 9, -16 ≤ k ≤ 16, -18 ≤ l ≤ 18

Reflections collected 30105

Independent reflections 2919 [R(int) = 0.0410]
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Completeness to theta = 67.679° 99.8 %

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2919 / 0 / 221

Goodness-of-fit on F² 1.049

Final R indices [I>2sigma(I)] R₁ = 0.0278, wR₂ = 0.0700

R indices (all data) R₁ = 0.0281, wR₂ = 0.0703

Absolute structure parameter 0.08(17)

Largest diff. peak and hole 0.179 and -0.198 e.Å⁻³

Table 2: Selected Bond Lengths for (-)-Maoecrystal V
Bond Length (Å) Bond Length (Å)

O(1)-C(1) 1.223(2) C(1)-C(2) 1.517(2)

O(2)-C(7) 1.357(2) C(1)-C(10) 1.536(2)

O(3)-C(7) 1.205(2) C(2)-C(3) 1.540(2)

O(4)-C(8) 1.442(2) C(4)-C(5) 1.503(2)

O(5)-C(12) 1.468(2) C(8)-C(9) 1.583(2)

O(5)-C(9) 1.472(2) C(9)-C(10) 1.591(2)

Table 3: Selected Bond Angles for (-)-Maoecrystal V
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Atoms Angle (°) Atoms Angle (°)

O(1)-C(1)-C(2) 122.0(1) C(8)-O(5)-C(12) 108.0(1)

O(1)-C(1)-C(10) 121.2(1) C(2)-C(1)-C(10) 116.8(1)

O(2)-C(7)-O(3) 120.3(1) C(1)-C(2)-C(3) 113.1(1)

O(2)-C(7)-C(8) 117.5(1) C(4)-C(5)-C(6) 113.1(1)

O(3)-C(7)-C(8) 122.2(1) C(7)-C(8)-C(9) 103.5(1)

C(12)-O(5)-C(9) 108.0(1) O(5)-C(9)-C(10) 105.7(1)

Experimental Protocols
The successful X-ray crystallographic analysis of Maoecrystal V was contingent on obtaining

high-quality single crystals and employing a rigorous data collection and refinement strategy.

Crystallization
Single crystals of (-)-Maoecrystal V suitable for X-ray diffraction were grown by slow

evaporation from a solution of ethyl acetate and hexane[1].

Procedure:

A sample of purified (-)-Maoecrystal V was dissolved in a minimal amount of ethyl acetate

to achieve a concentrated solution.

Hexane was slowly added as an anti-solvent until the solution became slightly turbid.

The solution was then allowed to stand undisturbed at room temperature.

Over a period of several days, slow evaporation of the solvent mixture afforded colorless,

single crystals suitable for X-ray analysis.

X-ray Data Collection
The single-crystal X-ray diffraction data were collected on a Bruker Pt 135 CCD

diffractometer[2].
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Instrument: Bruker Pt 135 CCD diffractometer

X-ray Source: Cu Kα radiation (λ = 1.54178 Å)

Temperature: The crystal was maintained at a temperature of 100(2) K during data collection

to minimize thermal vibrations and improve data quality.

Data Collection Strategy: A series of ω and φ scans were performed to collect a complete

sphere of data. The exposure time per frame was optimized to achieve good signal-to-noise

ratios while minimizing radiation damage to the crystal.

Structure Solution and Refinement
The crystal structure was solved and refined using established crystallographic software

packages.

Structure Solution: The structure was solved using direct methods, which allowed for the

initial phasing of the diffraction data and the location of a significant portion of the atoms in

the asymmetric unit.

Structure Refinement: The initial structural model was refined by full-matrix least-squares on

F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model. The refinement converged to the final

R-indices presented in Table 1.

Visualizations
The following diagrams illustrate the synthetic workflow that produced the crystalline sample of

Maoecrystal V and the logical progression of the understanding of its biological activity.

Synthetic Workflow of (-)-Maoecrystal V (Baran
Synthesis)
The following diagram outlines the key steps in the total synthesis of (-)-Maoecrystal V by the

Baran group, which ultimately provided the material for the crystallographic analysis that

confirmed its structure.
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Caption: Key stages in the total synthesis of (-)-Maoecrystal V.

Reassessment of Maoecrystal V's Biological Activity
Initial reports highlighted the potent cytotoxic activity of Maoecrystal V. However, subsequent

studies with synthetically derived material led to a re-evaluation of these findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [X-ray Crystallography of Maoecrystal V: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593241#x-ray-crystallography-of-maoecrystal-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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